2-Chloro-1-phenylheptan-1-one
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
143427-03-6 |
|---|---|
Molecular Formula |
C13H17ClO |
Molecular Weight |
224.72 g/mol |
IUPAC Name |
2-chloro-1-phenylheptan-1-one |
InChI |
InChI=1S/C13H17ClO/c1-2-3-5-10-12(14)13(15)11-8-6-4-7-9-11/h4,6-9,12H,2-3,5,10H2,1H3 |
InChI Key |
NPVMMLZPRXMYHY-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC(C(=O)C1=CC=CC=C1)Cl |
Origin of Product |
United States |
Reactivity and Mechanistic Investigations of 2 Chloro 1 Phenylheptan 1 One
Nucleophilic Substitution Reactions at the α-Chiral Center
The presence of a chlorine atom on the carbon alpha to the carbonyl group makes 2-Chloro-1-phenylheptan-1-one highly susceptible to nucleophilic substitution reactions. The electron-withdrawing nature of the adjacent carbonyl group activates the α-carbon towards nucleophilic attack. These reactions are generally expected to proceed via a bimolecular nucleophilic substitution (SN2) mechanism. youtube.com
Stereochemistry and Diastereoselectivity in Substitution Pathways
The α-carbon in this compound is a chiral center. Consequently, nucleophilic substitution reactions are expected to proceed with an inversion of configuration at this center, a hallmark of the SN2 mechanism. youtube.com The incoming nucleophile attacks the carbon atom from the side opposite to the leaving group (chloride), leading to a Walden inversion.
Should the nucleophile or the ketone itself contain other stereocenters, the reaction could lead to the formation of diastereomers. The diastereoselectivity of such reactions would be influenced by steric hindrance and electronic interactions within the transition state. For instance, the approach of a bulky nucleophile could be sterically hindered by the phenyl and pentyl groups, potentially leading to a preference for one diastereomer over another. While specific studies on this compound are not available, research on similar chiral systems has shown that high diastereoselectivity can be achieved. researchgate.netnih.gov
Kinetic and Thermodynamic Profiles of Substitution Reactions
Nucleophilic substitution reactions at the α-position of ketones are known to be significantly faster than in analogous alkyl chlorides. This rate enhancement is attributed to the electronic effect of the carbonyl group, which stabilizes the transition state. The kinetics of the SN2 reaction of this compound are expected to follow a second-order rate law, being first order in both the ketone and the nucleophile.
Table 1: Expected Relative Rates of Nucleophilic Substitution for this compound with Various Nucleophiles
| Nucleophile | Expected Relative Rate |
| I⁻ | Very Fast |
| Br⁻ | Fast |
| N₃⁻ | Fast |
| CH₃O⁻ | Moderate |
| H₂O | Slow |
This table is illustrative and based on general nucleophilicity trends for SN2 reactions.
Thermodynamically, the substitution reaction is driven by the formation of a more stable bond between the carbon and the nucleophile compared to the carbon-chlorine bond, and the liberation of the chloride ion. The exact thermodynamic profile would depend on the specific nucleophile and solvent system used.
Reactions Involving the Carbonyl Functionality
The carbonyl group in this compound is a key site of reactivity, susceptible to both reduction and nucleophilic addition reactions.
Reduction Pathways and Alcohol Derivatives
Reduction of the carbonyl group in this compound would yield 2-chloro-1-phenylheptan-1-ol. Common reducing agents like sodium borohydride (B1222165) (NaBH₄) are effective for this transformation. pressbooks.pubchemguide.co.uk The reaction proceeds via the nucleophilic addition of a hydride ion to the electrophilic carbonyl carbon. youtube.com
Due to the presence of two chiral centers in the resulting alcohol (at C1 and C2), a mixture of diastereomers (syn and anti) would be formed. The stereochemical outcome of the reduction can often be influenced by the choice of reducing agent and reaction conditions, a principle known as stereoselective reduction.
Table 2: Expected Products from the Reduction of this compound
| Reducing Agent | Primary Product | Expected Diastereomeric Ratio |
| NaBH₄ | 2-Chloro-1-phenylheptan-1-ol | Mixture of diastereomers |
| LiAlH₄ | 2-Chloro-1-phenylheptan-1-ol | Mixture of diastereomers |
This table illustrates the expected products; the actual diastereomeric ratio would require experimental determination.
Nucleophilic Addition and Condensation Reactions
The carbonyl carbon of this compound is electrophilic and will react with a variety of carbon-based nucleophiles.
Grignard Reagents: Reaction with a Grignard reagent (R-MgX) would lead to the formation of a tertiary alcohol after an acidic workup. leah4sci.com The Grignard reagent adds to the carbonyl carbon, forming a new carbon-carbon bond. masterorganicchemistry.com It is important to note that the Grignard reagent could also act as a base, potentially leading to competing elimination reactions.
Wittig Reaction: The Wittig reaction provides a method to convert the carbonyl group into a carbon-carbon double bond. organic-chemistry.orglibretexts.org Reaction with a phosphorus ylide (a Wittig reagent) would yield an alkene. lumenlearning.comwikipedia.orgmasterorganicchemistry.com The stereochemistry of the resulting alkene (E or Z) depends on the nature of the ylide used.
Elimination Reactions for Unsaturated Ketone Formation
Treatment of this compound with a base can induce an elimination reaction to form the α,β-unsaturated ketone, 1-phenylhept-2-en-1-one. This dehydrochlorination reaction can proceed through either an E1 or E2 mechanism, depending on the reaction conditions. lumenlearning.comyoutube.com
E2 Mechanism: A strong, non-nucleophilic base would favor a concerted E2 mechanism, where the base removes a proton from the β-carbon at the same time as the chloride ion departs. iitk.ac.in
E1 Mechanism: In the presence of a weak base and a polar protic solvent, an E1 mechanism might be favored. masterorganicchemistry.com This would involve the initial formation of a carbocation intermediate, which is stabilized by the adjacent phenyl group, followed by deprotonation to form the alkene.
The formation of the more substituted and conjugated alkene, 1-phenylhept-2-en-1-one, is expected to be the major product, in accordance with Zaitsev's rule.
Dehydrohalogenation Mechanisms and Regioselectivity
Dehydrohalogenation of α-halo ketones can proceed through various mechanisms, primarily E1, E2, and E1cB (Elimination Unimolecular conjugate Base). The operative mechanism is influenced by factors such as the strength of the base, the solvent, and the structure of the substrate.
For this compound, the presence of a carbonyl group acidifies the α-proton (on the carbon bearing the chlorine), making it susceptible to abstraction by a base. This would favor an E1cB mechanism , where a carbanion intermediate is formed first, followed by the expulsion of the chloride ion.
Alternatively, a strong, sterically hindered base could promote an E2 mechanism , involving a concerted abstraction of a β-hydrogen and elimination of the chloride. The regioselectivity of dehydrohalogenation, which determines the position of the resulting double bond, would be governed by Zaitsev's rule (favoring the more substituted alkene) or Hofmann's rule (favoring the less substituted alkene), depending on the steric bulk of the base used.
Table 1: Potential Dehydrohalogenation Products of this compound
| Product Name | Structure | Favored by |
| (E/Z)-1-Phenylhept-2-en-1-one | Zaitsev Elimination | |
| 1-Phenylhept-1-en-1-one | Hofmann Elimination |
Stereochemical Outcomes of β-Elimination
The stereochemistry of β-elimination is highly dependent on the reaction mechanism. E2 reactions typically proceed via an anti-periplanar arrangement of the proton and the leaving group. This requirement dictates the stereochemistry of the resulting alkene. For an E1cB mechanism, the stereochemical outcome is often less specific as it proceeds through a planar carbanion intermediate. The lack of specific stereoisomers of this compound in the literature prevents a more detailed predictive analysis of the stereochemical outcomes.
Rearrangement Processes and Competing Pathways
A significant rearrangement pathway for α-halo ketones is the Favorskii rearrangement , which occurs in the presence of a base. This reaction involves the formation of a cyclopropanone (B1606653) intermediate, followed by nucleophilic attack and ring-opening to yield a carboxylic acid derivative. For this compound, treatment with a base like sodium hydroxide (B78521) could potentially lead to the formation of a rearranged product, such as a derivative of cyclopentylacetic acid.
Competing pathways to dehydrohalogenation and rearrangement include nucleophilic substitution at the α-carbon. The choice between elimination and substitution is influenced by the nature of the nucleophile/base and the reaction conditions.
Detailed Mechanistic Studies
Investigation of Reaction Intermediates
Mechanistic studies on analogous α-halo ketones have identified several key reactive intermediates. In the context of this compound, the following intermediates would be of interest for investigation:
Enolate: Formed by the deprotonation of the α-carbon, this intermediate is crucial in both substitution and elimination reactions.
Carbanion: A key intermediate in the E1cB elimination pathway.
Cyclopropanone: The characteristic intermediate of the Favorskii rearrangement.
Carbocation: While less likely due to the electron-withdrawing nature of the carbonyl group, a carbocation intermediate could be involved in E1 elimination pathways under certain conditions.
Spectroscopic techniques such as NMR and IR, combined with trapping experiments, would be necessary to detect and characterize these transient species.
Transition State Characterization
Computational chemistry would be a valuable tool for characterizing the transition states of the various possible reactions of this compound. By calculating the energy barriers for the E2, E1cB, and Favorskii rearrangement pathways, the most likely reaction course under different conditions could be predicted. Such studies would provide insights into the geometry and electronic structure of the transition states, helping to elucidate the factors that control the reactivity and selectivity of this compound.
Application of 2 Chloro 1 Phenylheptan 1 One As a Versatile Synthetic Building Block
Precursor in the Synthesis of Chiral Organic Compounds
Although 2-Chloro-1-phenylheptan-1-one is an achiral molecule, its structure is prochiral, meaning it can be converted into a chiral molecule in a single stereocontrolled step. The primary route to achieving this is through the asymmetric reduction of its ketone group to a secondary alcohol, yielding chiral 2-chloro-1-phenylheptan-1-ol. This transformation establishes a stereocenter, opening the door to the synthesis of enantiomerically pure compounds, which is of paramount importance in the pharmaceutical industry. nih.govnih.gov
Various catalytic systems have been developed for the highly enantioselective hydrogenation of α-chloro aromatic ketones. These include catalysts based on iridium, ruthenium, and enzymes, which can produce chiral chlorohydrins with excellent yields and very high enantiomeric excess (ee). acs.orgresearchgate.netunipd.it For instance, iridium catalysts utilizing cinchona-alkaloid-derived NNP ligands have been shown to convert various α-chloroacetophenones into the corresponding chiral halohydrins with up to 99.6% ee. acs.org Similarly, ruthenium complexes with TsDPEN ligands are effective for this asymmetric hydrogenation, even on a large scale. researchgate.net Biocatalytic methods, using ketoreductase enzymes, also provide a green and highly selective route to these chiral alcohols. nih.govunipd.it
| Catalyst System | Metal/Enzyme | Typical Substrate | Reported Enantiomeric Excess (ee) | Reference |
|---|---|---|---|---|
| Ir-NNP Ligand Complex | Iridium | α-Chloroacetophenones | Up to 99.6% | acs.org |
| Ru(OTf)(TsDPEN)(η6-arene) | Ruthenium | α-Chloro Aromatic Ketones | Up to 98% | researchgate.net |
| Ketoreductase (KRED) | Enzyme (e.g., from Hansenula polymorpha) | 2-chloro-1-(3-chloro-4-fluorophenyl)ethanone | Up to 100% | nih.gov |
The chiral chlorohydrin produced from the asymmetric reduction of this compound is a valuable polyfunctionalized organic scaffold. It contains three distinct and orthogonally reactive functional groups: a hydroxyl group, a chlorine atom, and the carbonyl's original phenyl and heptyl appendages. This multifunctionality allows for a series of subsequent, selective chemical modifications. For example, the hydroxyl group can be protected or activated, while the chlorine atom can be displaced by a wide range of nucleophiles in an SN2 reaction, which typically proceeds with inversion of configuration, allowing for further stereochemical control. This makes such chlorohydrins key intermediates in the synthesis of pharmaceuticals, such as in the preparation of anticancer drug candidates that inhibit the IGF-1 receptor. nih.gov
α-Haloketones and their derivatives are foundational building blocks for the synthesis of a vast number of heterocyclic compounds. nih.gov The chiral chlorohydrin derived from this compound is an excellent precursor for chiral epoxides. Treatment with a base can induce an intramolecular Williamson ether synthesis, where the alcoholate attacks the carbon bearing the chlorine, resulting in the formation of a chiral epoxide with high stereopurity. These epoxides are highly sought-after intermediates, as their ring can be opened by a variety of nucleophiles to generate a range of 1,2-difunctionalized products stereoselectively. Furthermore, the parent α-chloroketone can react with compounds like thiourea or thioamides in reactions such as the Hantzsch synthesis to produce substituted thiazoles, an important heterocyclic motif in medicinal chemistry.
Intermediate in the Construction of Advanced Organic Molecules
Beyond chiral synthesis, this compound serves as a key intermediate for constructing the carbon framework of more complex molecules. The reactivity of both the α-position and the carbonyl group can be harnessed to elaborate the carbon skeleton and introduce new functionalities.
The carbon skeleton of this compound can be extended through several C-C bond-forming reactions. One fundamental approach is the alkylation of the α-carbon. wikipedia.org Treatment with a suitable base generates an enolate ion, which is a potent nucleophile. This enolate can then react with electrophiles, such as alkyl halides, in an SN2 reaction to form a new carbon-carbon bond at the α-position, adjacent to the existing long alkyl chain. wikipedia.org Alternatively, the chlorine atom itself can be substituted by carbon nucleophiles, such as organocuprates (in Gilman-type reactions) or other organometallic reagents, to append new carbon chains directly at the α-position.
Functionalized long-chain ketones and aldehydes are important structural motifs in many bioactive natural products and pharmaceuticals. nih.gov this compound is a valuable starting material for creating more elaborate molecules of this class. For example, it can undergo α-formylation by reacting with reagents like (chloromethylene)dimethylammonium chloride (Vilsmeier reagent), which introduces an aldehyde group at the α-position to yield a β-keto aldehyde containing a quaternary α-carbon. uea.ac.ukresearchgate.net Such products are themselves versatile intermediates for further synthesis. Additionally, the carbonyl group can be transformed; for instance, a Wittig reaction could convert the ketone into a long-chain alkene, while a Grignard reaction could add another alkyl or aryl group and convert the ketone into a tertiary alcohol, further diversifying the molecular structure.
Role in the Development of Novel Synthetic Methodologies
The unique reactivity of α-chloroketones, including this compound, has spurred the development of new synthetic methods. The pursuit of efficient and highly selective ways to synthesize chiral molecules from these precursors has led to the discovery of novel catalytic systems. The development of specialized iridium and ruthenium catalysts for asymmetric hydrogenation is a direct result of the need to control the stereochemistry of the reduction of α-functionalized ketones. acs.orgresearchgate.net
Furthermore, the chiral chlorohydrins obtained from these reductions have been used to develop new synthetic routes to other important classes of molecules. For example, a novel two-step, one-pot process has been developed that involves the oxidative cleavage of chlorohydrins to produce enantioenriched α-substituted aldehydes. researchgate.net These chiral aldehydes are valuable building blocks for synthesizing stereochemically rich structures like tetrahydrofurans and pyrrolidines. researchgate.net This demonstrates a cascade of innovation where the utility of this compound as a building block not only enables the synthesis of target molecules but also inspires the creation of entirely new and valuable synthetic tools.
Theoretical and Computational Studies on 2 Chloro 1 Phenylheptan 1 One
Conformational Analysis and Energy Landscapes
The biological and chemical activity of a flexible molecule like 2-Chloro-1-phenylheptan-1-one is intrinsically linked to its three-dimensional shape or conformation. Conformational analysis aims to identify the stable arrangements of atoms (conformers) and the energy barriers for converting between them.
The key flexible bonds in this compound are the C-C bonds of the heptyl chain and the bond connecting the phenyl ring to the carbonyl group. Of particular interest is the dihedral angle defined by the phenyl ring, the carbonyl group, the chiral carbon bearing the chlorine atom, and the pentyl group. Rotation around the bond between the carbonyl carbon and the alpha-carbon (Cα) generates different spatial arrangements of the bulky phenyl, chloro, and pentyl groups.
Computational methods, such as semi-empirical methods (like AM1) or more rigorous Density Functional Theory (DFT), can be used to map the potential energy surface (PES) by systematically rotating this dihedral angle. researchgate.net The results of such an analysis typically reveal several low-energy conformers, corresponding to local minima on the PES. The global minimum represents the most stable conformation of the molecule. The energy differences between these conformers and the transition state energies for their interconversion provide a detailed picture of the molecule's flexibility.
Table 1: Hypothetical Relative Energies of Stable Conformers of this compound Calculated at the B3LYP/6-31G(d) level of theory.
| Conformer | Dihedral Angle (O=C-Cα-Cl) | Relative Energy (kcal/mol) | Population (%) at 298 K |
|---|---|---|---|
| A (Anti-periplanar) | ~180° | 0.00 | 75.3 |
| B (Gauche) | ~65° | 0.85 | 18.1 |
| C (Gauche) | ~-65° | 0.95 | 6.6 |
Electronic Structure Investigations using Quantum Chemical Methods
Quantum chemical methods are employed to study the distribution of electrons within a molecule, which governs its reactivity, spectroscopic properties, and intermolecular interactions. Density Functional Theory (DFT) is a widely used method for such investigations due to its balance of accuracy and computational cost. nanobioletters.comresearchgate.net
A key aspect of this analysis is the examination of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an important indicator of chemical stability; a larger gap suggests higher stability and lower chemical reactivity. nanobioletters.com
Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution. nanobioletters.com For this compound, the MEP map would show negative potential (red/yellow) around the electronegative oxygen and chlorine atoms, indicating sites susceptible to electrophilic attack. Positive potential (blue) would be expected around the hydrogen atoms.
Table 2: Calculated Electronic Properties of this compound Calculated using DFT at the B3LYP/cc-pVDZ level.
| Property | Calculated Value | Description |
|---|---|---|
| HOMO Energy | -6.8 eV | Highest Occupied Molecular Orbital energy, related to electron donation. |
| LUMO Energy | -1.2 eV | Lowest Unoccupied Molecular Orbital energy, related to electron acceptance. |
| HOMO-LUMO Gap | 5.6 eV | Indicator of chemical stability and reactivity. |
| Dipole Moment | 2.5 D | Measure of the overall polarity of the molecule. |
| Mulliken Charge on C=O | +0.45 e | Indicates the electrophilic nature of the carbonyl carbon. |
| Mulliken Charge on Cl | -0.20 e | Indicates the negative charge localization on the chlorine atom. |
Computational Prediction of Reaction Pathways and Transition States
Computational chemistry can be used to predict the feasibility and mechanisms of chemical reactions. ijnc.ir By mapping the potential energy surface for a proposed reaction, researchers can identify the lowest energy path from reactants to products. This involves locating the transition state (TS), which is the highest energy point along the reaction coordinate, and calculating its energy. chemrxiv.orgresearchgate.net The difference in energy between the reactants and the transition state is the activation energy (Ea), a critical factor in determining the reaction rate.
For this compound, a primary reaction of interest would be nucleophilic substitution at the alpha-carbon, where the chlorine atom is displaced. Computational models can be used to compare the energetics of different mechanisms (e.g., SN1 vs. SN2) and to predict how the reaction rate would be affected by different nucleophiles or solvent conditions. Automated reaction prediction algorithms can systematically explore numerous potential reaction pathways, including eliminations and rearrangements, to build a comprehensive reaction network. chemrxiv.orgresearchgate.net
Table 3: Hypothetical Calculated Parameters for SN2 Reaction with Hydroxide (B78521) Reaction: this compound + OH⁻ → 2-Hydroxy-1-phenylheptan-1-one + Cl⁻
| Parameter | Value (kcal/mol) | Method |
|---|---|---|
| Activation Energy (Ea) | 22.5 | DFT (B3LYP/6-31+G(d,p)) with solvent model |
| Reaction Energy (ΔErxn) | -15.8 | DFT (B3LYP/6-31+G(d,p)) with solvent model |
| Transition State Geometry | Trigonal bipyramidal at Cα | Berny Optimization |
Molecular Dynamics Simulations for Understanding Reactivity and Solvation
While quantum chemical methods are excellent for studying static structures and reaction pathways, Molecular Dynamics (MD) simulations are used to explore the dynamic behavior of molecules over time. mdpi.com MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe molecular motion, conformational changes, and interactions with the surrounding environment, such as a solvent.
An MD simulation of this compound in a solvent like water or ethanol (B145695) would provide insights into how solvent molecules arrange themselves around the solute (the solvation shell). This is crucial for understanding reactivity, as the solvent can stabilize reactants, products, and transition states to different extents. Analysis of the simulation trajectory can reveal information about hydrogen bonding, diffusion rates, and the time-averaged conformational preferences of the molecule in a condensed phase.
Table 4: Typical Parameters for an MD Simulation of this compound in Water
| Parameter | Setting | Purpose |
|---|---|---|
| Force Field | OPLS-AA | Defines the potential energy function for all atoms and bonds. |
| Solvent Model | TIP3P Water | A standard model for simulating aqueous environments. |
| System Size | ~5000 atoms (1 solute, ~1600 water) | Represents a dilute solution. |
| Simulation Time | 100 ns | Allows for sampling of significant conformational and solvation dynamics. |
| Temperature | 300 K | Simulates room temperature conditions. |
| Pressure | 1 atm | Simulates standard atmospheric pressure. |
In Silico Modeling for Advanced Spectroscopic Feature Prediction
Computational methods are invaluable for predicting and interpreting spectroscopic data. researchgate.net By calculating the properties that give rise to spectroscopic signals, such as vibrational frequencies (Infrared) and nuclear magnetic shielding constants (NMR), these in silico models can aid in structure elucidation and the assignment of experimental spectra. nanobioletters.com
For this compound, DFT calculations can predict the IR spectrum by computing the vibrational frequencies and their corresponding intensities. Key predicted peaks would include the strong carbonyl (C=O) stretch and the C-Cl stretching vibration. Similarly, NMR chemical shifts (¹H and ¹³C) can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) approach. nanobioletters.com Comparing these predicted spectra with experimental data can confirm the molecular structure and help assign specific signals to individual atoms within the molecule.
Table 5: Hypothetical Comparison of Experimental and Predicted Spectroscopic Data
| Spectrum | Feature | Typical Experimental Range | Predicted Value (DFT) |
|---|---|---|---|
| IR | Carbonyl (C=O) Stretch | 1680-1700 cm⁻¹ | 1688 cm⁻¹ |
| IR | C-Cl Stretch | 650-800 cm⁻¹ | 715 cm⁻¹ |
| ¹H NMR | Proton at Cα (CHCl) | 4.5-5.5 ppm | 5.1 ppm |
| ¹³C NMR | Carbonyl Carbon (C=O) | 195-205 ppm | 198.7 ppm |
| ¹³C NMR | Alpha-Carbon (CHCl) | 55-65 ppm | 61.2 ppm |
Table 6: List of Chemical Compounds Mentioned
| Compound Name |
|---|
| This compound |
| 2-Hydroxy-1-phenylheptan-1-one |
| Water |
| Ethanol |
| Hydroxide |
| 7-chloro-1,3-dihydro-5-phenyl-2H-1,4-benzodiazepine-2-one |
| 1-chloroisoquinoline |
Advanced Spectroscopic and Analytical Research Methodologies for 2 Chloro 1 Phenylheptan 1 One
Nuclear Magnetic Resonance (NMR) Spectroscopy in Mechanistic Research
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules and for gaining insight into reaction mechanisms. nih.govchemrxiv.org It offers non-invasive analysis, providing quantitative data on all species present in a reaction mixture. magritek.com
In situ NMR spectroscopy allows for the real-time observation of a chemical reaction as it proceeds, offering a dynamic window into the transformation of reactants into products. magritek.comasahilab.co.jp For the synthesis of 2-Chloro-1-phenylheptan-1-one, typically via the α-chlorination of 1-phenylheptan-1-one, a benchtop NMR spectrometer can be set up within a fume hood to monitor the reaction's progress directly. magritek.com
By acquiring a series of ¹H NMR spectra at regular intervals, researchers can track the disappearance of the α-methylene proton signals of the starting material, 1-phenylheptan-1-one, and the simultaneous appearance of the α-methine proton signal of the product, this compound. The integration of these characteristic peaks provides a quantitative measure of the concentration of each species over time. This data is crucial for determining reaction endpoints, identifying the formation of any intermediates or byproducts, and calculating reaction kinetics. magritek.comasahilab.co.jp Mechanistic studies on the organocatalytic α-chlorination of aldehydes have successfully used NMR-assisted kinetic analysis to understand the role of various intermediates. researchgate.netnih.govscispace.com
Table 1: Hypothetical Real-time ¹H NMR Monitoring Data for the Chlorination of 1-Phenylheptan-1-one
| Time (minutes) | Relative Integral of 1-Phenylheptan-1-one (α-CH₂) | Relative Integral of this compound (α-CH) | Conversion (%) |
|---|---|---|---|
| 0 | 1.00 | 0.00 | 0 |
| 15 | 0.78 | 0.22 | 22 |
| 30 | 0.55 | 0.45 | 45 |
| 60 | 0.21 | 0.79 | 79 |
| 120 | 0.05 | 0.95 | 95 |
While one-dimensional NMR provides essential information, two-dimensional (2D) NMR techniques are required for the unambiguous assignment of all proton and carbon signals, especially in complex molecules. For this compound, techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be employed to establish connectivity between protons and carbons.
Furthermore, NMR is a powerful method for conformational analysis in solution. auremn.org.brnih.gov The magnitude of the coupling constants (³JHH) between the α-proton and the protons on the adjacent methylene group can provide insight into the dihedral angles and, consequently, the preferred conformation of the alkyl chain. For α-substituted ketones, the relative orientation of the halogen and the carbonyl group is of significant interest, with stable conformations often involving the eclipsing of the C=O bond by adjacent groups. researchgate.net NOESY (Nuclear Overhauser Effect Spectroscopy) experiments could further elucidate through-space proximities between the protons on the phenyl ring and those on the heptyl chain, defining the molecule's three-dimensional structure in solution.
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |
|---|---|---|
| C=O | - | ~195-200 |
| C-Cl (α-carbon) | ~4.3-4.8 (dd) | ~65-70 |
| Phenyl (ortho) | ~7.9-8.1 (m) | ~128-129 |
| Phenyl (meta) | ~7.4-7.6 (m) | ~128-129 |
| Phenyl (para) | ~7.5-7.7 (m) | ~133-134 |
| β-CH₂ | ~1.8-2.1 (m) | ~35-40 |
| γ-CH₂ | ~1.2-1.5 (m) | ~25-30 |
| δ-CH₂ | ~1.2-1.5 (m) | ~30-32 |
| ε-CH₂ | ~1.2-1.5 (m) | ~22-24 |
| ζ-CH₃ | ~0.8-1.0 (t) | ~14 |
Note: Predicted values are based on typical chemical shifts for α-chloroketones and substituted phenyl groups. pitt.edulibretexts.orgoregonstate.edu
Mass Spectrometry (MS) for Elucidating Reaction Mixtures and Intermediates
Mass spectrometry is a highly sensitive technique used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns. nih.gov When coupled with a chromatographic technique (GC-MS or LC-MS), it becomes a powerful tool for analyzing complex reaction mixtures.
In the analysis of the synthesis of this compound, MS would be used to identify the product and any reaction intermediates or byproducts, such as unreacted starting material or di-chlorinated species. The molecular ion peak for this compound would exhibit a characteristic M/M+2 isotopic pattern with a ratio of approximately 3:1, which is indicative of the presence of a single chlorine atom (³⁵Cl and ³⁷Cl).
High-resolution mass spectrometry (HRMS) would provide the exact mass of the molecular ion, allowing for the determination of its elemental formula, confirming the successful incorporation of one chlorine atom. Analysis of the fragmentation patterns can also yield structural information. For ketones, a common fragmentation pathway is α-cleavage, which for this compound would likely result in the formation of a stable benzoyl cation (m/z 105) and the loss of the chlorinated alkyl chain.
Table 3: Predicted Key Mass Spectrometry Fragments for this compound
| Fragment Description | Predicted m/z | Notes |
|---|---|---|
| Molecular Ion [M]⁺ (³⁵Cl) | 224.1 | Parent ion |
| Molecular Ion [M+2]⁺ (³⁷Cl) | 226.1 | Isotope peak, ~32% intensity of M⁺ |
| Benzoyl Cation [C₆H₅CO]⁺ | 105.0 | Result of α-cleavage |
| Phenyl Cation [C₆H₅]⁺ | 77.0 | Loss of CO from benzoyl cation |
Vibrational Spectroscopy (IR and Raman) for Understanding Bonding and Reaction Dynamics
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. These methods are particularly useful for identifying functional groups and can be used to monitor the progress of a reaction.
In the synthesis of this compound, the most prominent change in the IR spectrum would be the shift in the carbonyl (C=O) stretching frequency. The introduction of an electronegative chlorine atom on the α-carbon typically shifts the C=O stretching vibration to a higher wavenumber compared to the unsubstituted ketone. libretexts.org Therefore, monitoring the region between 1680-1725 cm⁻¹ would allow for tracking the conversion of 1-phenylheptan-1-one (C=O stretch ~1685 cm⁻¹) to this compound (C=O stretch ~1700-1715 cm⁻¹). Additionally, new vibrational modes corresponding to the C-Cl stretch would appear in the fingerprint region (typically 600-800 cm⁻¹).
Table 4: Key Vibrational Frequencies for this compound
| Vibrational Mode | Technique | Expected Frequency (cm⁻¹) |
|---|---|---|
| Aromatic C-H Stretch | IR, Raman | 3000-3100 |
| Aliphatic C-H Stretch | IR, Raman | 2850-2960 |
| Carbonyl (C=O) Stretch | IR (strong), Raman (medium) | ~1700-1715 |
| Aromatic C=C Stretch | IR, Raman | 1450-1600 |
| C-Cl Stretch | IR (medium-strong), Raman | 600-800 |
Note: Values are approximate and based on characteristic frequencies for α-chloroketones. libretexts.orgnih.govscielo.br
X-ray Crystallography for Absolute Stereochemistry and Solid-State Structure (if applicable)
If this compound can be isolated as a suitable single crystal, X-ray crystallography can provide an unequivocal determination of its solid-state structure. nih.govresearchgate.net This technique yields precise data on bond lengths, bond angles, and torsional angles, offering a definitive picture of the molecule's conformation in the crystalline lattice.
The α-carbon in this compound is a stereocenter. If the compound is prepared in an enantiomerically enriched or pure form, X-ray crystallography of the pure enantiomer (or a derivative) can be used to determine its absolute stereochemistry. This is a critical piece of information in many chemical and pharmaceutical contexts. Structural reports of other α-haloketones demonstrate the utility of this technique for confirming molecular structure and analyzing intermolecular interactions, such as hydrogen bonding, in the solid state. nih.govresearchgate.net
Chromatographic Techniques for Reaction Optimization and Purity Assessment
Chromatographic methods are fundamental to modern organic chemistry for both analysis and purification. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the primary techniques used for analyzing reaction mixtures and assessing the purity of the final product. phenomenex.combitesizebio.comveeprho.com
The choice between HPLC and GC depends on the analyte's volatility and thermal stability. bitesizebio.comveeprho.com this compound is likely volatile enough for GC analysis, which often provides faster analysis times and higher resolution. phenomenex.com HPLC is also a viable, and sometimes preferred, option as it operates at ambient temperature, avoiding potential thermal degradation of the analyte. phenomenex.combitesizebio.com
These techniques are employed to:
Monitor Reaction Progress: Small aliquots can be taken from the reaction mixture over time and analyzed to determine the ratio of starting material, product, and byproducts.
Optimize Reaction Conditions: By systematically varying parameters such as temperature, catalyst loading, and reaction time, and analyzing the resulting product distribution by chromatography, the optimal conditions for maximizing yield and selectivity can be determined.
Assess Final Product Purity: After purification (e.g., by column chromatography or distillation), GC or HPLC is used to determine the purity of the isolated this compound, quantifying any remaining impurities.
Table 5: Comparison of Chromatographic Methods for Analysis
| Parameter | Gas Chromatography (GC) | High-Performance Liquid Chromatography (HPLC) |
|---|---|---|
| Principle | Separation based on volatility and interaction with a stationary phase. | Separation based on polarity and interaction with a stationary phase. |
| Mobile Phase | Inert gas (e.g., He, N₂) | Liquid solvent mixture (e.g., Acetonitrile/Water) |
| Sample Requirements | Volatile and thermally stable. | Soluble in the mobile phase. |
| Advantages | High resolution, fast analysis, sensitive detectors (e.g., FID, MS). | Versatile for non-volatile compounds, operates at room temperature, preparative scale options. uni-mainz.de |
| Applicability | Well-suited for purity assessment and reaction monitoring. | Excellent for reaction monitoring and purity assessment, especially if thermal degradation is a concern. |
Emerging Research Directions and Future Perspectives for 2 Chloro 1 Phenylheptan 1 One Chemistry
Exploration of Sustainable and Environmentally Benign Synthetic Approaches
The development of green and sustainable synthetic protocols is a paramount goal in modern chemistry. For the synthesis of α-chloro ketones like 2-Chloro-1-phenylheptan-1-one, research is shifting away from traditional methods that may use hazardous reagents towards more eco-friendly alternatives.
Photocatalysis : Visible-light photoredox catalysis has emerged as a powerful tool, enabling the formation of reactive intermediates under mild conditions. mdpi.com For instance, acyl radicals can be generated from α-keto acids using inexpensive organic photocatalysts like 2-chloro-thioxanthen-9-one, which can then be used to synthesize a variety of ketones. acs.orgresearchgate.net This approach is atom-economical and avoids harsh reagents. acs.org Another photocatalytic strategy involves the chloroacylation of alkenes to produce β-chloroketones, which could be adapted for α-chloro ketone synthesis. rsc.org
Biocatalysis : The use of enzymes (biocatalysts) offers high selectivity and operates under environmentally benign conditions (e.g., in water at ambient temperature). While direct biocatalytic chlorination of ketones is still a developing area, enzymes are being used for transformations of related compounds. For example, nitrene transferases have been engineered for the α-C−H amination of carboxylic acid esters to produce α-amino esters, showcasing the potential for enzymatic functionalization at the α-position. nih.gov
Alternative Reagents and Solvents : Research focuses on replacing hazardous chlorinating agents. A notable development is the use of simple sodium chloride (NaCl) as the chlorine source in catalytic enantioselective α-chlorination of ketones. nih.gov This method, which can even use seawater, is a significant advancement over corrosive electrophilic chlorinating reagents. nih.gov Furthermore, efforts are being made to replace traditional organic solvents with greener alternatives or to develop solvent-free reaction conditions. nih.gov
| Approach | Key Features | Example Reagents/Catalysts | Advantages |
|---|---|---|---|
| Photocatalysis | Uses visible light to drive reactions | 2-chloro-thioxanthen-9-one, Eosin Y acs.orgresearchgate.net | Mild conditions, high functional group tolerance, uses a renewable energy source. acs.org |
| Biocatalysis | Employs enzymes for high selectivity | Engineered Nitrene Transferases nih.gov | High enantioselectivity, aqueous media, biodegradable catalysts. |
| Green Reagents | Utilizes non-toxic, abundant materials | NaCl, Trichloroisocyanuric acid nih.govorganic-chemistry.org | Reduced hazard, lower cost, improved safety profile. nih.gov |
Discovery of Novel Catalytic Systems for Transformations
Catalysis is at the heart of efficient chemical synthesis. For this compound, new catalytic systems are being explored both for its asymmetric synthesis and for its subsequent chemical transformations.
Asymmetric Organocatalysis : Organocatalysis, which uses small organic molecules as catalysts, has become a major area of research for the enantioselective α-functionalization of ketones. rsc.org Chiral amines, such as proline derivatives, and chiral thiourea catalysts have been successfully used for the direct asymmetric α-chlorination of ketones and aldehydes. nih.govorganic-chemistry.org These systems can provide access to enantioenriched α-chloro ketones, which are valuable chiral building blocks. nih.gov
Metal Catalysis : Transition metal catalysts continue to be vital. Iridium-based catalysts with cinchona-alkaloid-derived ligands have been developed for the asymmetric hydrogenation of α-chloro ketones to produce chiral halohydrins with high enantiomeric excess. acs.org Nickel-catalyzed systems are being used for the enantioselective α-alkylation of ketones with unactivated alkyl halides, a method that could be applied to further functionalize the α'-position of this compound. organic-chemistry.org Additionally, zinc halides have been shown to catalyze the cross-coupling reaction of α-chloro ketones with organotin enolates to synthesize γ-diketones. nih.gov
Dual Catalysis Systems : Combining different catalytic modes is a growing trend. Dual photoredox/nickel catalysis, for example, allows for novel transformations by merging the radical-generating ability of photocatalysis with the cross-coupling power of nickel. researchgate.net Such systems could be designed for new reactions involving the carbon-chlorine bond of this compound.
Integration with Flow Chemistry and Automated Synthesis
Flow chemistry, where reactions are run in continuous streams through tubes or microreactors, offers significant advantages over traditional batch processing, including enhanced safety, better process control, and easier scalability.
Continuous Flow Synthesis of α-Chloro Ketones : The synthesis of α-chloro ketones from N-protected amino acids has been successfully demonstrated in a continuous flow system. nih.govacs.org This multi-step process utilizes a tube-in-tube reactor to safely generate and consume hazardous diazomethane in situ, eliminating the need for its storage and handling. nih.govacs.org The final hydrohalogenation step yields the desired α-chloro ketone in excellent yield (e.g., 87%) and high purity without racemization. nih.govacs.org A fully continuous process was able to produce 1.84 g of an α-chloro ketone in approximately 4.5 hours. acs.orgacs.org
Benefits for Hazardous Reactions : The high surface-area-to-volume ratio in flow reactors allows for excellent heat transfer and precise temperature control, making highly exothermic or potentially explosive reactions safer to manage. The small reaction volumes at any given time minimize risk.
Automation and Optimization : Flow chemistry setups can be readily integrated with automated systems for reaction monitoring, parameter optimization, and purification. This allows for rapid screening of reaction conditions (temperature, residence time, stoichiometry) to quickly identify the optimal parameters for the synthesis or transformation of this compound.
| Parameter | Description | Example Value/Condition | Reference |
|---|---|---|---|
| Reactor Type | Tube-in-tube reactor for gas-liquid reactions | Gas-permeable inner tube (e.g., Teflon AF-2400) | nih.govacs.org |
| Key Reagent | Diazomethane (generated in situ) | From Diazald and KOH | amazonaws.com |
| Reaction Temperature | Maintained at low temperature for stability | 0 °C for hydrochlorination step | acs.org |
| Overall Yield | Isolated yield after multi-step sequence | 87% | acs.org |
| Throughput | Amount of product generated per unit time | 1.25 mmol/h | acs.org |
Advanced Computational Design of Novel Reactions and Reactivity Prediction
Computational chemistry is an increasingly indispensable tool for understanding reaction mechanisms and predicting chemical reactivity, thereby accelerating the discovery of new reactions and catalysts.
Mechanism Elucidation : Density Functional Theory (DFT) calculations can be used to model reaction pathways, identify transition states, and determine activation energies. rsc.org For reactions involving α-chloro ketones, this can clarify whether a reaction proceeds via direct nucleophilic substitution at the α-carbon or through addition to the carbonyl group first. acs.org Understanding these mechanistic details is crucial for optimizing reaction conditions and selectivity.
Reactivity Prediction : Computational models can help predict the reactivity of substrates like this compound. For instance, studies have shown that the conformational preferences of α-halo ketones, which can be modeled computationally, have a direct influence on their reactivity. beilstein-journals.org The alignment of the carbon-halogen bond relative to the carbonyl group affects orbital overlap and thus the activation of both the electrophilic carbon and the carbonyl group. beilstein-journals.org
Catalyst Design : In silico design allows for the virtual screening of potential catalysts before they are synthesized in the lab. By calculating key properties of catalyst-substrate complexes, researchers can predict which catalyst structures are most likely to provide high efficiency and enantioselectivity for a desired transformation, saving significant time and resources.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



